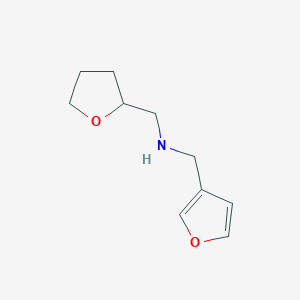

Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

Description

Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is a secondary amine featuring two distinct heterocyclic substituents: a furan-3-ylmethyl group (aromatic furan substituted at the 3-position) and a tetrahydro-furan-2-ylmethyl group (saturated furan derivative). The furan-3-yl moiety is less common than its 2-yl counterpart, which may influence reactivity and intermolecular interactions .

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-10(13-4-1)7-11-6-9-3-5-12-8-9/h3,5,8,10-11H,1-2,4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDDEGSGJCEMOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine typically involves the reaction of furan-3-ylmethanol with tetrahydrofuran-2-ylmethylamine under specific conditions. One common method includes:

Starting Materials: Furan-3-ylmethanol and tetrahydrofuran-2-ylmethylamine.

Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amine linkage.

Procedure: The furan-3-ylmethanol is first converted to its corresponding chloride derivative, which is then reacted with tetrahydrofuran-2-ylmethylamine to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various alkylated or acylated amine derivatives.

Scientific Research Applications

Scientific Research Applications

Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine has diverse applications in scientific research:

Chemistry

- Building Block for Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, enabling the development of novel compounds with potential applications in various fields.

Biology

- Biological Activity Studies: Research indicates potential antimicrobial and anticancer properties. The compound's structure allows it to interact with biological targets, influencing enzymatic and receptor activities.

Medicine

- Drug Development: Due to its unique structural features, the compound is being explored as a potential drug candidate. Its interactions with specific enzymes and receptors may lead to therapeutic effects.

Industry

- Material Science: The compound is utilized in producing polymers and materials with tailored properties, contributing to advancements in material science.

Case Studies and Research Findings

-

Antimicrobial Activity:

- A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens, suggesting its potential use in developing new antibiotics.

-

Anticancer Properties:

- Research indicated that the compound could inhibit cancer cell proliferation in vitro, highlighting its role as a lead compound for anticancer drug discovery.

-

Enzyme Interaction Studies:

- Investigations into the binding affinity of this compound with specific enzymes revealed its potential as an enzyme inhibitor, contributing to metabolic pathway modulation.

Mechanism of Action

The mechanism of action of Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituent groups or heterocyclic systems. Below is a comparative analysis:

Substituent Effects on Properties

- Aromatic vs. Saturated Substituents: The furan-3-ylmethyl group introduces aromaticity and planar geometry, enhancing π-π stacking interactions, while the tetrahydro-furan-2-ylmethyl group improves solubility in polar solvents like THF or ethanol due to its oxygen atom and partial polarity .

- Positional Isomerism: Furan-3-yl derivatives exhibit distinct electronic effects compared to furan-2-yl analogues. For example, furan-2-ylmethyl substituents (e.g., furfuryl-amine derivatives) are more prevalent in Maillard reaction products and flavor compounds , whereas furan-3-yl derivatives may offer novel reactivity in catalytic systems.

Biological Activity

Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a furan ring, which is known for its diverse biological activities, and a tetrahydrofuran moiety that enhances its solubility and bioavailability. The presence of an amine group contributes to its interaction with biological targets, making it a subject of interest for therapeutic applications.

1. Antimicrobial Activity

Research indicates that furan derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains. A notable example is a derivative that demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) reported as low as 64 µg/mL .

2. Anticancer Properties

Furan derivatives have been explored for their anticancer activities. In vitro studies suggest that compounds containing furan rings can induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer cell lines. For example, certain furan-based compounds have shown higher toxicity against gastric adenocarcinoma cells compared to standard chemotherapeutic agents like Paclitaxel .

3. Enzyme Inhibition

Furan derivatives have also been investigated for their ability to inhibit specific enzymes, such as monoamine oxidases (MAO A and B), which are relevant in the treatment of neurological disorders. The structural characteristics of furan compounds allow them to interact effectively with these enzymes, potentially leading to therapeutic benefits .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : The compound's structure allows it to bind effectively to various biological targets, influencing cellular pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that furan derivatives may induce oxidative stress in cancer cells, leading to cell death.

- Modulation of Signaling Pathways : Furan compounds may interfere with signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies highlight the efficacy of furan derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study demonstrated that a furan-based compound exhibited broad-spectrum antibacterial activity against multiple strains, outperforming traditional antibiotics .

- Anticancer Activity Assessment : Research involving furan derivatives showed significant cytotoxic effects on human cancer cell lines, suggesting their potential as novel anticancer agents .

- Enzyme Inhibition Studies : Investigations into the inhibitory effects of furan compounds on MAO enzymes revealed promising results for treating depression and anxiety disorders .

Comparative Analysis

The following table summarizes the biological activities of various furan derivatives compared to traditional pharmaceutical agents:

| Compound Type | Activity Type | Efficacy Compared to Control |

|---|---|---|

| Furan Derivative | Antimicrobial | Higher efficacy than streptomycin |

| Furan-Based Anticancer Agent | Cytotoxicity | More effective than Paclitaxel |

| Furan Compound | Enzyme Inhibition | Comparable to established MAO inhibitors |

Q & A

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid amine vapor exposure.

- Spill Management : Neutralize spills with citric acid (for basic amines) and adsorb with vermiculite .

- Waste Disposal : Collect in halogen-free containers for incineration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.